Pizotifen(1+)
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H22NS+ |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidin-1-ium |
InChI |
InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3/p+1 |
InChI Key |
FIADGNVRKBPQEU-UHFFFAOYSA-O |
SMILES |
C[NH+]1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |
Canonical SMILES |
C[NH+]1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |
Origin of Product |
United States |
Pharmacological Mechanisms and Receptor Interactions of Pizotifen
Serotonin (B10506) Receptor Antagonism
Pizotifen (B1678498) demonstrates a strong antagonistic effect on serotonin (5-hydroxytryptamine, 5-HT) receptors, a key element in its mechanism of action. patsnap.comannapurnapharmacy.com This antagonism is not uniform across all serotonin receptor subtypes, with a pronounced activity at the 5-HT2 family of receptors. drugbank.comwikipedia.org
Inhibition of 5-HT2 Receptors: 5-HT2A, 5-HT2B, and 5-HT2C Subtypes
Pizotifen acts as a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgselleckchem.com Its high affinity for these receptors has been demonstrated in various in vitro and in vivo studies. drugbank.comabmole.com The blockade of 5-HT2 receptors is considered central to its therapeutic applications. drugbank.comannapurnapharmacy.com Specifically, its antagonism of 5-HT2A and 5-HT2C receptors is a key feature of its pharmacological activity. patsnap.com Research suggests that the blockade of 5-HT2B receptors may be particularly relevant to its effects. wikipedia.orgnih.gov Pizotifen's ability to antagonize the effects of 5-HT2 receptor agonists has been confirmed in rodent drug discrimination tests. wikipedia.org
Pizotifen Receptor Binding Affinities (Ki, nM)
| Receptor | Human |
|---|---|
| 5-HT2A | 1.3 |
| 5-HT2B | 0.4 |
| 5-HT2C | 0.3 |
Source: Wikipedia wikipedia.org
Modulation of Serotonin-Induced Cellular Responses
By blocking 5-HT2 receptors, pizotifen effectively attenuates the cellular responses triggered by serotonin. drugbank.comabmole.com One significant action is the inhibition of serotonin-enhanced platelet aggregation. nih.govplos.orgmedex.com.bd Serotonin, on its own, is a weak platelet agonist but potentiates the aggregation induced by other agents like ADP. nih.govplos.org Pizotifen has been shown to dose-dependently inhibit this serotonin-enhanced ADP-induced platelet aggregation in both human and mouse platelets. nih.govplos.org This effect is attributed to the blockade of 5-HT2A receptors on platelets. nih.govplos.org
Furthermore, pizotifen inhibits other serotonin-enhanced platelet functions, including phosphatidylserine (B164497) exposure, P-selectin expression, and glycoprotein (B1211001) IIb-IIIa activation. nih.govplos.org It also reduces the elevation in intracellular calcium levels in platelets that is triggered by ADP in the presence of serotonin. nih.gov In vascular tissue, pizotifen inhibits the permeability-increasing effect of serotonin on cranial vessels. medicines.org.ukmims.com
Impact on Serotonin Uptake and Metabolism
Pizotifen has been shown to inhibit the reuptake of serotonin by blood platelets. drugbank.commedicines.org.uk This action helps to maintain plasma serotonin levels and prevent the loss of tone and passive distension of extracranial arteries. medicines.org.ukkentpharma.co.uk In experimental models, pizotifen inhibited serotonin uptake in the isolated perfused cat spleen. drugbank.comnih.gov The primary metabolic pathway for pizotifen in the liver is N-glucuronidation. drugbank.commedicines.org.uk
Histamine (B1213489) H1 Receptor Antagonism
Pizotifen is a potent antagonist of the histamine H1 receptor. drugbank.commedicines.org.ukpatsnap.comwikipedia.org This antihistaminic activity is a significant component of its pharmacological profile and contributes to some of its therapeutic effects and side effects. patsnap.compatsnap.com The antagonism of H1 receptors is comparable in potency to its serotonin receptor antagonism. bmj.com This action inhibits the increased permeability of cranial vessels induced by histamine. medicines.org.ukmims.com
Pizotifen Receptor Binding Affinities (Ki, nM)
| Receptor | Human |
|---|---|
| H1 | 1.9 |
Source: Wikipedia wikipedia.org
Anticholinergic Activity
Pizotifen possesses weak anticholinergic (antimuscarinic) activity. drugbank.commedicines.org.ukpatsnap.comwikipedia.org It acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, although this effect is less pronounced than its serotonergic and histaminergic blockade. drugbank.comnih.gov Caution is advised when used in individuals with conditions sensitive to anticholinergic effects, such as closed-angle glaucoma and urinary retention, due to this activity. medicines.org.uk Pizotifen binds to M1, M2, M3, M4, and M5 muscarinic receptor subtypes. wikipedia.org
Pizotifen Muscarinic Receptor Binding Affinities (Ki, nM)
| Receptor | Human |
|---|---|
| M1 | 67 |
| M2 | 34 |
| M3 | 29 |
| M4 | 130 |
| M5 | 6.8 |
Source: Wikipedia wikipedia.org
Interactions with Other Neurotransmitter Systems
In addition to its primary actions on serotonin and histamine receptors, pizotifen also interacts with other neurotransmitter systems. patsnap.com It binds to α1- and α2-adrenergic receptors and dopamine (B1211576) receptors. drugbank.comnih.gov Its influence on these systems, including dopamine and noradrenaline, contributes to its broad pharmacological effects. patsnap.com However, its effect as an epinephrine (B1671497) antagonist is considered minimal. drugbank.com Pizotifen has been shown to antagonize the hypotensive effect of adrenergic neurone blockers. medicines.org.uk In animal models of Huntington's disease, pizotifen treatment led to an increase in DARPP-32 protein expression, suggesting an interaction with dopamine signaling pathways. drugbank.com
Alpha1- and Alpha2-Adrenergic Receptor Binding
Research into the effects of Pizotifen on adrenergic receptors has included studies on blood platelets. A study on migrainous children investigated platelet alpha-adrenergic receptor activity using (3H) yohimbine (B192690) binding. The results indicated that while the maximum number of binding sites (Bmax) was not significantly different from controls, the dissociation constant (KD) was higher in the migraine group. Following treatment with Pizotifen, KD values were lowered in the majority of cases. nih.gov
Table 1: Effect of Pizotifen on Platelet Alpha-Adrenergic Receptor Binding in Migrainous Children
| Parameter | Migrainous Children (Pre-treatment) | Controls |
|---|---|---|
| Max Binding (Bmax) | 259 +/- 21 fmol/mg protein | 265 +/- 19 fmol/mg protein |
| Dissociation Constant (KD) | 2.62 +/- 0.18 | 2.17 +/- 0.07 |
Data sourced from a study on adrenoceptors in platelets from migrainous children. nih.gov
The alpha-1 adrenergic receptor family includes subtypes α1A, α1B, and α1D, which are G protein-coupled receptors involved in regulating cellular growth and proliferation. genecards.orggenecards.org The alpha-2 adrenergic receptor, also a G protein-coupled receptor, has three subtypes (α2A, α2B, α2C) and is involved in modulating the release of norepinephrine (B1679862) through a negative feedback mechanism. wikipedia.org Pizotifen's interaction with these receptor types underscores its complex pharmacology. drugbank.compharmaoffer.com
Minimal Effects on Epinephrine or Bradykinin (B550075) Antagonism
In vitro and in vivo studies have demonstrated that Pizotifen has very little or a minimal effect as an antagonist for epinephrine or bradykinin. drugbank.comannapurnapharmacy.comnih.govpaladin-pharma.comhres.cahres.ca While it interacts with adrenergic receptors, its direct antagonistic effect on epinephrine is not a primary feature of its mechanism. paladin-pharma.comhres.ca Similarly, its direct antagonism of bradykinin is considered minimal. drugbank.compharmaoffer.com
Influence on Kinins
Pizotifen exhibits some weak antagonistic activity against kinins. medicines.org.ukdominapharm.com Its prophylactic effect in migraine is partly associated with its ability to modify the humoral mechanisms of headache. medicines.org.ukrxreasoner.com It is suggested that Pizotifen inhibits the permeability-increasing effect of serotonin and histamine on cranial vessels. medicines.org.ukrxreasoner.com This action helps to check the transudation of plasmakinin, which in turn maintains the pain threshold of receptors at a normal level. medicines.org.ukrxreasoner.com There is also evidence that it can inhibit the peripheral actions of bradykinin. annapurnapharmacy.compharmaoffer.com
Polyvalent Inhibitory Effects on Biogenic Amines
A key characteristic of Pizotifen is its polyvalent inhibitory effect on several biogenic amines, including serotonin, histamine, and tryptamine (B22526). rxreasoner.commedsafe.govt.nznafdac.gov.ngmedicarcp.com This broad-spectrum antagonism is a defining feature of its pharmacodynamic profile. medsafe.govt.nznafdac.gov.ng Pizotifen is a potent antagonist of serotonin and tryptamine and also demonstrates marked antihistaminic effects. medicines.org.ukrxreasoner.commedicarcp.com This multifaceted interaction with various amine receptors underlies its therapeutic applications.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Pizotifen |
| Pizotifen(1+) |
| Norepinephrine |
| Epinephrine |
| Yohimbine |
| Dopamine |
| Bradykinin |
| Serotonin |
| Histamine |
| Tryptamine |
| Cyproheptadine (B85728) |
| Ketanserin |
| Mianserin |
| Methysergide |
| Imipramine (B1671792) |
| Amitriptyline (B1667244) |
| Tetrabenazine |
| Cisapride |
| Methylergometrine |
Preclinical Pharmacological Investigations
In Vitro Studies on Cellular and Molecular Mechanisms
Pizotifen(1+), a tricyclic compound, has been the subject of various in vitro studies to elucidate its pharmacological effects at the cellular and molecular level. hres.cahres.ca These investigations have explored its impact on platelet function, neuroprotection, and cancer cell proliferation, revealing a multifaceted mechanism of action.
Pizotifen (B1678498) has demonstrated significant inhibitory effects on platelet function, particularly in the context of serotonin-enhanced adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. nih.govplos.orgnih.govresearchgate.net By acting as a 5-HT2A receptor antagonist, Pizotifen can reverse the potentiation of ADP-induced platelet aggregation caused by serotonin (B10506). nih.govplos.orgnih.govresearchgate.net
In studies using human platelet-rich plasma (PRP), pizotifen dose-dependently inhibited serotonin-enhanced ADP-induced platelet aggregation, with concentrations in the nanomolar range proving effective. nih.govplos.org For instance, pre-incubation with pizotifen (0.01–1 nM) was shown to inhibit platelet aggregation activated by a combination of ADP and serotonin. nih.govplos.org Similar inhibitory effects were observed in mouse platelets, where pizotifen (5–100 nM) also dose-dependently inhibited serotonin-enhanced ADP-induced aggregation. nih.govplos.org The mechanism is believed to involve the blockade of 5-HT2A receptors on platelets, thereby attenuating serotonin's signaling which would otherwise enhance platelet function and aggregation. drugbank.commedex.com.bd
Table 1: Effect of Pizotifen on Serotonin-Enhanced ADP-Induced Platelet Aggregation
| Species | Agonists | Pizotifen Concentration | Outcome |
|---|---|---|---|
| Human | ADP (1 µM) + Serotonin (15 µM) | 0.01–1 nM | Dose-dependent inhibition of platelet aggregation. nih.govplos.org |
Pizotifen has been shown to modulate intracellular calcium signaling in platelets. nih.govplos.orgnih.gov Studies have revealed that pizotifen can significantly reduce the elevation in intracellular calcium levels that is induced by serotonin-enhanced ADP stimulation. nih.govplos.orgnih.gov In human platelets loaded with Fura-2/AM to measure intracellular calcium, pizotifen (1 nM) was effective in decreasing the calcium levels triggered by ADP in the presence of serotonin. nih.govresearchgate.net This suggests that the antiplatelet effect of pizotifen is, at least in part, mediated by its ability to interfere with the calcium signaling cascade that is crucial for platelet activation. nih.govplos.orgresearchgate.net
Pizotifen also exerts its antiplatelet effects by modulating several key markers of platelet activation. nih.govplos.orgnih.gov Flow cytometry studies have shown that pizotifen (1 nM) can inhibit serotonin-enhanced ADP-induced phosphatidylserine (B164497) (PS) exposure, P-selectin expression, and the activation of glycoprotein (B1211001) (GP) IIb-IIIa in human platelets. nih.govplos.orgscience.gov These three processes are critical for platelet aggregation and the formation of thrombi. By inhibiting these events, pizotifen demonstrates a comprehensive antiplatelet profile. nih.govplos.orgnih.gov
Table 2: Effect of Pizotifen on Platelet Activation Markers
| Marker | Stimulus | Pizotifen Concentration | Effect |
|---|---|---|---|
| Phosphatidylserine (PS) Exposure | Serotonin-enhanced ADP | 1 nM | Inhibition. nih.govplos.orgscience.gov |
| P-selectin Expression | Serotonin-enhanced ADP | 1 nM | Inhibition. nih.govplos.orgscience.gov |
Beyond its effects on platelets, pizotifen has shown promise as a neuroprotective agent in cellular models of Huntington's disease (HD). drugbank.comnih.govnih.gov In a mouse HdhQ111/Q111 striatal cell model of HD, pizotifen treatment was found to rescue cell death. nih.govnih.gov This neuroprotective effect is associated with several cellular changes, including increased ATP levels and decreased activation of caspase-3, which ultimately leads to enhanced cell viability. drugbank.comnih.gov
A key mechanism underlying these neuroprotective effects appears to be the transient activation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govnih.govresearchgate.net Pizotifen treatment caused a transient activation of ERK1/2, and the inhibition of this pathway prevented the rescue of cell death in the HD cell model. nih.govnih.gov
Recent research has highlighted the potential of pizotifen as an anti-cancer agent, specifically in the context of gastric cancer. researchgate.netnih.govnih.govspandidos-publications.comingentaconnect.com In vitro studies using human gastric cancer cell lines, such as MNK45 and AGS, have demonstrated that pizotifen can inhibit cell viability in a dose-dependent manner. researchgate.netnih.govnih.govspandidos-publications.com
Furthermore, pizotifen treatment has been shown to suppress the migration and invasion of these gastric cancer cells. researchgate.netnih.govnih.govspandidos-publications.com The underlying mechanism appears to involve the inhibition of the Wnt/β-catenin signaling pathway. researchgate.netnih.govspandidos-publications.com Western blot analysis revealed that pizotifen blocked the expression of Wnt3a and β-catenin, key components of this pathway. researchgate.netnih.govspandidos-publications.com This inhibition of the Wnt/β-catenin pathway is believed to be responsible for the observed anti-invasive properties of pizotifen in gastric cancer cells. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Pizotifen(1+) |
| Serotonin |
| Adenosine diphosphate (ADP) |
| Cyproheptadine (B85728) |
| EMD 281014 |
| Clopidogrel |
| U46619 |
| Loxapine |
| Ritanserin |
| BML-284 |
| Fura-2/AM |
| Wnt3a |
| β-catenin |
| N-cadherin |
| E-cadherin |
| Caspase-3 |
| ERK1/2 |
| DARPP-32 |
| Bradykinin (B550075) |
| Histamine (B1213489) |
| Tryptamine (B22526) |
| Epinephrine (B1671497) |
| Imipramine (B1671792) |
| Amitriptyline (B1667244) |
| Tetrabenazine |
| Alloxan |
| Cisapride |
| Debrisoquine |
| Guanethidine |
| Benzylpenicilloyl polylysine |
| Bepridil |
| Betahistine |
| Betaine |
| Betaxolol |
| Bethanidine |
| Bezitramide |
| Apronalide |
| Aprotinin |
| Arbutamine |
| Arformoterol |
| Aripiprazole |
| Aripiprazole lauroxil |
| Isoflurane |
| PDZ2WT peptide |
| Cholesterol |
Investigation of Wnt/β-catenin-EMT Signaling Pathway Inhibition in Cancer Cells
Recent preclinical research has explored the potential of Pizotifen as an anti-cancer agent, specifically focusing on its interaction with key cellular signaling pathways involved in cancer progression. Studies on gastric cancer cell lines, MNK45 and AGS, have demonstrated that Pizotifen can inhibit cell viability in a dose-dependent manner. nih.govresearchgate.net Furthermore, Pizotifen treatment was found to suppress the migration and invasion of these cancer cells while promoting apoptosis, or programmed cell death. nih.govspandidos-publications.com
The mechanism underlying these anti-cancer effects appears to be linked to the Wnt/β-catenin-epithelial-mesenchymal transition (EMT) signaling pathway. nih.govspandidos-publications.com The Wnt signaling pathway is crucial in cell development and, when aberrantly activated, is implicated in the onset and progression of various cancers, including gastric cancer. nih.govresearchgate.net
Western blot analyses revealed that Pizotifen treatment significantly downregulates the expression of key proteins in this pathway, including Wnt3a and β-catenin, in a dose-dependent manner in both MNK45 and AGS cells. researchgate.netresearchgate.net Concurrently, Pizotifen affects markers of EMT, a process by which cancer cells gain migratory and invasive properties. The treatment leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker N-cadherin. researchgate.netresearchgate.net These findings suggest that Pizotifen can suppress the EMT process. researchgate.net
To further confirm the role of the Wnt pathway, experiments were conducted using BML-284, a pharmacological activator of Wnt signaling. When gastric cancer cells were treated with both Pizotifen and BML-284, the activator partially reversed the effects of Pizotifen. nih.govresearchgate.net Specifically, BML-284 partially restored the expression of β-catenin and reversed the Pizotifen-induced changes in E-cadherin and N-cadherin levels. nih.govresearchgate.net This indicates that the inhibitory effects of Pizotifen on gastric cancer cell migration and invasion are mediated, at least in part, through the inhibition of the Wnt/β-catenin-EMT signaling pathway. nih.gov Another study identified Pizotifen as a suppressor of EMT-mediated metastasis by inhibiting the serotonin receptor 2C (HTR2C), which in turn inhibits Wnt signaling. biorxiv.org
Table 1: Effect of Pizotifen on Wnt/β-catenin-EMT Pathway Proteins in Gastric Cancer Cells
| Protein | Role in Pathway | Effect of Pizotifen Treatment | Source(s) |
|---|---|---|---|
| Wnt3a | Wnt ligand, activates the pathway | Expression significantly reduced | researchgate.net |
| β-catenin | Key downstream signaling molecule | Expression significantly reduced | researchgate.net, researchgate.net |
| E-cadherin | Epithelial marker, cell adhesion | Expression significantly upregulated | researchgate.net, researchgate.net |
| N-cadherin | Mesenchymal marker, cell motility | Expression significantly downregulated | researchgate.net, researchgate.net |
In Vivo Studies in Animal Models
Effects on Locomotion and Potentiation of Barbiturates (e.g., Mouse and Monkey Studies)
In animal models, Pizotifen has demonstrated weak sedative properties. chemicalbook.indrugbank.comnih.gov Studies conducted in both mice and monkeys have shown that the compound leads to an inhibition of locomotion. drugbank.comannapurnapharmacy.compharmacompass.com This central nervous system depressant effect is further evidenced by its ability to potentiate the effects of barbiturates. chemicalbook.indrugbank.comnih.gov These sedative effects were observed without associated changes in cardiac or respiratory rates. drugbank.comannapurnapharmacy.compharmacompass.com
Cardiovascular System Effects (e.g., Hypotension in Dogs)
Investigations into the cardiovascular effects of Pizotifen in dogs revealed a notable impact on blood pressure. chemicalbook.indrugbank.comnih.gov Following intravenous administration, Pizotifen caused a rapid onset of hypotension. drugbank.comannapurnapharmacy.comhres.ca However, this effect was transient, with blood pressure returning to normal levels within approximately 30 minutes. chemicalbook.indrugbank.compharmacompass.com In rats, Pizotifen was also shown to prevent pump-induced hypotension by blocking 5-HT2 receptors. ahajournals.org
Inhibition of Serotonin-Induced Contractions (e.g., Rat Uterus, Cat Nictitating Membrane)
Pizotifen exhibits significant antagonist activity against serotonin-induced smooth muscle contractions in various in vivo models. chemicalbook.indrugbank.comnih.gov It has been shown to effectively inhibit contractions induced by serotonin in the rat uterus. drugbank.comannapurnapharmacy.compharmacompass.com Similarly, it blocks serotonin-induced contractions of the cat nictitating membrane. chemicalbook.indrugbank.comnih.gov Serotonin itself is known to cause contractions in these tissues. acs.orgeur.nl
Venoconstrictor Activity
In contrast to its hypotensive effects observed in some experimental setups, Pizotifen also demonstrates a venoconstrictor activity. chemicalbook.indrugbank.com This effect has been observed in vivo in conscious dogs when the compound was administered either orally or intravenously, causing constriction of the saphenous veins. drugbank.comnih.govpharmacompass.com Studies on human saphenous veins suggest this constrictor activity is mediated at least partly through the stimulation of 5-HT receptors. nih.gov A modest venoconstrictor activity has also been demonstrated in humans. ihs-headache.org
Table 2: Summary of In Vivo Pharmacological Effects of Pizotifen in Animal Models
| Animal Model | System/Tissue | Observed Effect | Source(s) |
|---|---|---|---|
| Mouse | Central Nervous System | Inhibition of locomotion, potentiation of barbiturates | chemicalbook.in, drugbank.com, nih.gov |
| Monkey | Central Nervous System | Inhibition of locomotion, potentiation of barbiturates | chemicalbook.in, drugbank.com, nih.gov |
| Dog | Cardiovascular System | Rapid, transient hypotension (intravenous admin.) | chemicalbook.in, drugbank.com, hres.ca |
| Dog | Cardiovascular System (Saphenous Vein) | Venoconstriction (oral or intravenous admin.) | drugbank.com, nih.gov, pharmacompass.com |
| Cat | Spleen (Isolated, Perfused) | Inhibition of serotonin uptake | chemicalbook.in, drugbank.com, nih.gov |
| Cat | Nictitating Membrane | Inhibition of serotonin-induced contractions | chemicalbook.in, drugbank.com, nih.gov |
| Rat | Uterus | Inhibition of serotonin-induced contractions | drugbank.com, annapurnapharmacy.com, pharmacompass.com |
| Rat | Cardiovascular System | Prevention of pump-induced hypotension | ahajournals.org |
Effects on Discriminative Stimulus of Psychoactive Substances (e.g., MDMA, LSD, Mescaline, 5-MeO-DMT, DOM)
Pizotifen has been shown to fully antagonize the discriminative stimulus (DS) effects of several psychoactive substances in animal models. wikipedia.org In rodent drug discrimination studies, pizotifen dose-dependently and completely blocked the DS effects of 3,4-methylenedioxymethamphetamine (MDMA), a serotonin–norepinephrine (B1679862)–dopamine (B1211576) releasing agent. wikipedia.org In contrast, the related drug cyproheptadine was only partially effective, and clozapine (B1669256) was ineffective in antagonizing the MDMA cue. wikipedia.org
Furthermore, pizotifen has demonstrated the ability to completely block the discriminative stimulus effects of serotonergic psychedelics. wikipedia.org These include lysergic acid diethylamide (LSD), mescaline, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and 2,5-dimethoxy-4-methylamphetamine (DOM). wikipedia.org However, some studies have shown nuances in these interactions. For instance, while some research indicates complete antagonism of the 5-MeO-DMT stimulus, other studies report only partial blockade. researchgate.netmdma.ch
In studies where rats were trained to discriminate pizotifen from saline, the pizotifen cue did not generalize to LSD or quipazine (B1207379), and conversely, LSD and quipazine did not antagonize the pizotifen cue. nih.gov In monkeys trained to discriminate LSD, pizotifen did not affect the LSD cue. nih.gov The antagonism of the LSD cue by pizotifen has been suggested to be dependent on the timing of administration, with antagonism observed at shorter pretreatment times but not longer ones, suggesting a shift from serotonergic to dopaminergic mediation of the LSD cue over time. mdpi.com
Thromboprotective Effects in Animal Models (e.g., Carotid Artery Thrombosis Model in Mice)
In a mouse model of carotid artery thrombosis induced by ferric chloride (FeCl₃) injury, pizotifen demonstrated significant thromboprotective effects. nih.govplos.org Treatment with pizotifen resulted in a markedly prolonged time to vessel occlusion compared to vehicle-treated control animals. nih.govplos.org This suggests that pizotifen can effectively delay thrombus formation and may offer protection against arterial thrombosis. nih.govplos.org The antiplatelet and thromboprotective effects of pizotifen are attributed to its antagonism of the 5-HT₂A receptor, which plays a role in serotonin-enhanced platelet aggregation. nih.govnih.gov The efficacy of pizotifen in this model was found to be comparable to that of the established antiplatelet agent, clopidogrel. nih.govplos.org
Effect of Pizotifen on Carotid Artery Occlusion Time in Mice
| Treatment Group | Mean Occlusion Time (seconds ± SEM) | Number of Animals (n) | P-value vs. Vehicle |
|---|---|---|---|
| Vehicle | 375.3 ± 31.89 | 11 | - |
| Pizotifen (3 mg/kg) | 1199 ± 253.1 | 8 | <0.0014 |
| Clopidogrel (6 mg/kg) | 987.6 ± 196.5 | 8 | <0.0022 |
Impact on Hemostasis (e.g., Tail-bleeding time in Mice)
Investigations into the effect of pizotifen on hemostasis have revealed a significant impact on bleeding time in mice. In tail transection bleeding time experiments, animals treated with pizotifen exhibited a significantly prolonged bleeding time compared to vehicle-treated controls. nih.govplos.orgresearchgate.net This effect was comparable to that observed with the antiplatelet drug clopidogrel, indicating that while pizotifen has thromboprotective properties, it may also interfere with normal hemostasis, potentially increasing the risk of bleeding. nih.govplos.orgresearchgate.net
Effect of Pizotifen on Tail Bleeding Time in Mice
| Treatment Group | Mean Bleeding Time (seconds ± SEM) | P-value vs. Vehicle |
|---|---|---|
| Vehicle | 213.1 ± 81.03 | - |
| Pizotifen | 714.4 ± 96.78 | <0.0011 |
| Clopidogrel | 793.6 ± 58.17 | - |
Studies on Huntington's Disease Transgenic Mouse Models (e.g., R6/2 Model)
Pizotifen has been evaluated for its neuroprotective potential in the R6/2 transgenic mouse model of Huntington's disease (HD). nih.govnih.gov In these studies, treatment with pizotifen led to significant improvements in motor performance, as assessed by the rotarod test. nih.govnih.govresearchgate.net This functional improvement was accompanied by evidence of neuroprotection, including reduced neurodegeneration and preservation of striatal area. nih.govnih.govgoogle.com
Mechanistically, pizotifen treatment was found to activate the extracellular signal-regulated kinase (ERK) signaling pathway in the striatum. nih.govnih.govresearchgate.net This is significant because the ERK pathway is known to be a pro-survival pathway that is disrupted in HD. nih.govresearchgate.net Furthermore, pizotifen treatment increased the levels of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, Mr 32 kDa), a protein highly expressed in the striatum that serves as a marker for neuronal function and is reduced in HD mouse models. nih.govnih.gov These findings suggest that pizotifen and similar compounds may have disease-modifying potential for Huntington's disease. nih.govnih.gov
Effects of Pizotifen in the R6/2 Mouse Model of Huntington's Disease
| Parameter | Observation | Associated Molecular Changes |
|---|---|---|
| Motor Performance (Rotarod) | Significantly improved latency to fall | - |
| Neurodegeneration | Reduced | - |
| Striatal Area | Preserved/Restored | - |
| ERK Pathway | Activated in the striatum | Increased phospho-ERK levels |
| DARPP-32 Levels | Increased in the striatum and prefrontal cortex | - |
Neuropharmacological Potential in Zebrafish Models (e.g., Anxiolytic and Antidepressant Effects)
The neuropharmacological properties of pizotifen have been explored in adult zebrafish models, which are increasingly used to screen for psychoactive compounds. In these studies, pizotifen is often used as a tool compound, specifically as a 5-HT receptor antagonist, to investigate the mechanisms of action of other potential anxiolytic and antidepressant substances. nih.govkib.ac.cnmdpi.com For example, the anxiolytic-like effects of various plant extracts have been shown to be reversed by pretreatment with pizotifen, suggesting the involvement of the serotonergic system, particularly 5-HT₁ and 5-HT₂A/₂C receptors, in mediating these effects. nih.govmdpi.com While these studies primarily use pizotifen to probe anxiolytic mechanisms of other agents, they underscore its recognized activity within the serotonergic pathways that regulate anxiety-like behaviors in this model organism. nih.govmdpi.compatsnap.com
Investigation of Tolerance Development in Animal Models
Evidence from both preclinical observations and clinical use suggests that tolerance can develop with prolonged administration of pizotifen. nih.govdrugbank.comhres.ca Animal studies have indicated that pizotifen has weak sedative properties. nih.govdrugbank.com In a product monograph for Sandomigran®, which contains pizotifen, it is noted that some patients have developed tolerance to the drug with long-term use. hres.ca While specific animal models designed to quantify the development of tolerance to pizotifen's various effects are not extensively detailed in the provided search results, the phenomenon is acknowledged.
Chemical Synthesis and Analog Development
Synthetic Pathways and Methodologies
The synthesis of Pizotifen (B1678498) and its analogs often involves multi-step processes. A common approach to synthesizing the core tricyclic structure of Pizotifen involves the reaction of ketone precursors with organometallic reagents followed by dehydration. cas.cz For instance, the sulfonium (B1226848) analog of Pizotifen was synthesized by reacting ketone IX with 4-tetrahydrothiopyranylmagnesium bromide, followed by dehydration with thionyl chloride to yield a sulfide, which was then converted to the methiodide (the sulfonium analog). cas.cznii.ac.jp
The malate (B86768) salt of Pizotifen, which is often used in pharmaceutical formulations, can be prepared through a straightforward acid-base reaction. This involves mixing equimolar amounts of the Pizotifen base and malic acid in a suitable solvent, followed by heating to ensure complete dissolution. Upon cooling, Pizotifen malate crystallizes and can be isolated by filtration and drying.
Methods for the synthesis of Pizotifen and its close analogs, such as cyproheptadine (B85728), are well-established in the field of medicinal chemistry. google.com These synthetic routes provide a foundation for producing a variety of structurally related compounds for further investigation.
Analog Synthesis and Structural Modifications
The development of Pizotifen analogs has been a key area of research to explore and optimize its pharmacological properties. researchgate.netnih.gov Pizotifen itself is an analog of cyproheptadine, created through the isosteric replacement of a phenyl ring in cyproheptadine with a thiophene (B33073) ring. researchgate.netnih.gov This modification was found to be beneficial for its use in migraine treatment. researchgate.netnih.gov
Further structural modifications have led to the synthesis of other related compounds. For example, replacing a phenyl ring in cyproheptadine with a pyrimidine (B1678525) ring resulted in Azatadine, a potent sedating antihistamine with improved solubility. researchgate.netnih.gov The synthesis of a sulfonium analog of Pizotifen has also been reported. cas.cznii.ac.jp These examples highlight the strategy of modifying the core structure of existing drugs to generate new compounds with potentially enhanced therapeutic profiles.
Other analogs of cyproheptadine that have been synthesized include perithialene, azatadine, ketotifen, and pimetixen. google.com The exploration of these analogs allows for a deeper understanding of how structural changes influence biological activity.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like Pizotifen relates to its biological activity. These studies help in designing more potent and selective drugs.
For Pizotifen and related compounds, SAR studies have provided insights into the key structural features required for their interaction with various receptors. Pizotifen is a non-selective antagonist that binds to serotonin (B10506), dopamine (B1211576), adrenergic, histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors. wikipedia.org
A quantitative structure-activity relationship (QSAR) study was conducted on 20 compounds with affinity for serotonin receptors, including Pizotifen. nih.gov This study utilized thin-layer chromatographic data and physicochemical parameters to develop models that could predict the biological activity of these compounds. nih.gov The results indicated good multivariate relationships, suggesting that such models can be useful in predicting the 5-HT receptor affinity of different compounds. nih.gov
Isosteric replacement is a common strategy in medicinal chemistry to modify lead compounds. In the case of Pizotifen, the isosteric replacement of a phenyl group in its precursor, cyproheptadine, with a thiophene ring is a defining structural feature. researchgate.netnih.govprezi.com This modification from cyproheptadine to Pizotifen proved to be advantageous for its application in migraine therapy. researchgate.netnih.gov
The principle of isosteric replacement is based on the idea that replacing a functional group with another group of similar size, shape, and electronic properties can lead to compounds with similar or improved biological activity. The successful application of this principle in the development of Pizotifen from cyproheptadine demonstrates its utility in drug design. nih.gov
The binding affinity of Pizotifen for various serotonin receptor subtypes has been characterized. It shows high affinity for 5-HT2C receptors (Ki = 7.94 nM). caymanchem.comcaymanchem.com
Table 1: Binding Affinity (Ki) of Pizotifen for Serotonin Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT2C | 7.94 caymanchem.comcaymanchem.com |
This table is based on available data and may not be exhaustive.
Development of Novel Inhibitors for Kinases
Recent research has explored the potential of Pizotifen and related compounds beyond their traditional use as receptor antagonists, investigating their roles as kinase inhibitors. A chemical screen identified Pizotifen as a compound that could rescue cell death in a mouse striatal cell model of Huntington's disease (HD). researchgate.net
This effect was found to be mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway. researchgate.netnih.gov Specifically, Pizotifen treatment led to a transient activation of ERK1/2, and inhibiting this activation prevented the rescue of cell viability. nih.gov In a mouse model of HD, Pizotifen administration activated ERK in the striatum, leading to reduced neurodegeneration and improved motor performance. researchgate.net These findings suggest that Pizotifen and similar compounds may have therapeutic potential by modulating kinase signaling pathways. researchgate.netnih.gov
Another study identified Pizotifen as an inhibitor of the HTR2C receptor, which in turn suppressed epithelial-to-mesenchymal transition (EMT)-mediated metastasis in a zebrafish embryo screen. elifesciences.org This suggests a novel application for Pizotifen in cancer research, acting through the inhibition of signaling pathways that promote metastasis. elifesciences.org
Analytical Methodologies for Pizotifen
High-Performance Liquid Chromatography (HPLC) Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted and validated method for the determination of Pizotifen (B1678498) in various matrices. scispace.comresearchgate.net This technique offers simplicity, selectivity, and accuracy for the quantification of the compound. scispace.com
HPLC-UV Methods for Quantitative Analysis
Several HPLC methods coupled with ultraviolet (UV) detection have been developed for the quantitative analysis of Pizotifen. These methods are characterized by their specific chromatographic conditions, which are optimized to achieve efficient separation and sensitive detection.
A common approach involves using a C18 column as the stationary phase. scispace.comresearchgate.netresearchgate.net The mobile phase, a critical component in HPLC, is typically a mixture of organic solvents and aqueous buffers. For instance, a mobile phase consisting of methanol (B129727) and acetonitrile (B52724) in a 10:90 v/v ratio has been successfully used. scispace.com Another validated method employs a mobile phase of acetonitrile and acetate (B1210297) buffer at pH 7.0 in a 60:40 ratio. nih.gov The choice of mobile phase composition and pH is crucial for achieving good chromatographic separation. scispace.com
The detection of Pizotifen is commonly performed using a UV detector set at a specific wavelength where the compound exhibits maximum absorbance. Wavelengths such as 220 nm, 230 nm, 231 nm, and 254 nm have been reported for the analysis of Pizotifen. scispace.comresearchgate.netresearchgate.netnih.govtandfonline.comaphrc.org The flow rate of the mobile phase is another important parameter, with typical values being 1.0 mL/min and 2.0 mL/min. scispace.comnih.gov These optimized conditions result in a relatively short retention time for Pizotifen, often around 2 to 3 minutes, allowing for rapid analysis. scispace.comnih.gov
Table 1: Examples of HPLC-UV Methods for Pizotifen Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Chromosil C18 | Methanol:Acetonitrile (10:90 v/v) | 230 | 1.0 | 2.019 | scispace.com |
| Kromasil® C18 | - | 254 | - | - | researchgate.netresearchgate.net |
| C18 ODS | Acetonitrile:Acetate Buffer pH 7.0 (60:40) | 231 | 2.0 | 2.838 | nih.gov |
| Waters X-terra RP18 | Acetonitrile:Tetrahydrofuran:Potassium Dihydrogenophosphate 0.1M pH 3.5 with heptane (B126788) sulfonate | 220 | 1.0 | - | tandfonline.comaphrc.org |
Validation Parameters
The reliability and accuracy of HPLC methods for Pizotifen analysis are established through a rigorous validation process, adhering to guidelines such as those from the International Conference on Harmonisation (ICH). scispace.com The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and solution stability. researchgate.netresearchgate.netebi.ac.uk
Specificity: This parameter ensures that the method can accurately measure Pizotifen in the presence of other components, such as excipients in a pharmaceutical formulation. scispace.comnih.gov This is typically demonstrated by the absence of interfering peaks at the retention time of Pizotifen in blank and placebo samples. researchgate.netnih.gov
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Pizotifen, HPLC methods have demonstrated excellent linearity over various concentration ranges, with high correlation coefficients (r²) often exceeding 0.999. researchgate.netnih.gov For example, linearity has been established in ranges such as 0.24 to 24.0 µg/mL and 0.0020 to 0.0300 mg/mL. researchgate.netresearchgate.netnih.gov
Accuracy: Accuracy is determined by how close the measured value is to the true value. It is often expressed as the percentage recovery. For Pizotifen HPLC methods, accuracy has been reported with a very low percent relative standard deviation (%RSD), for instance, 0.2603%. scispace.com Recovery studies performed at different concentration levels have shown values between 99.93% and 100.4%. researchgate.net
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: intraday precision (repeatability) and interday precision (intermediate precision). researchgate.net For Pizotifen analysis, the %RSD for precision is consistently low, indicating the high reproducibility of the method. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For Pizotifen, reported LOD and LOQ values demonstrate the high sensitivity of the HPLC methods. For instance, one method reported an LOD of 0.02 µg/mL and an LOQ of 0.07 µg/mL. researchgate.netresearchgate.netebi.ac.ukebi.ac.uk Another study found an LOD of 0.144 μg/mL and an LOQ of 0.437 μg/mL. researchgate.net
Robustness: This parameter assesses the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netresearchgate.net
Solution Stability: The stability of Pizotifen in the prepared analytical solution is also evaluated to ensure that the concentration does not change over time, which could affect the accuracy of the results. researchgate.netresearchgate.net Studies have shown that Pizotifen solutions can be stable for at least two days at ambient temperature. scispace.comresearchgate.net
Table 2: Validation Parameters for Pizotifen HPLC Methods
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.24 - 24.0 µg/mL | researchgate.netresearchgate.netebi.ac.ukebi.ac.uk |
| 0.0020 - 0.0300 mg/mL | nih.gov | |
| 5 - 30 ppm | researchgate.net | |
| Correlation Coefficient (r²) | > 0.999 | researchgate.netnih.gov |
| Accuracy (% Recovery) | 99.93% - 100.4% | researchgate.net |
| Precision (%RSD) | 0.2603% | scispace.com |
| Limit of Detection (LOD) | 0.02 µg/mL | researchgate.netresearchgate.netebi.ac.ukebi.ac.uk |
| 0.144 μg/mL | researchgate.net | |
| Limit of Quantification (LOQ) | 0.07 µg/mL | researchgate.netresearchgate.netebi.ac.ukebi.ac.uk |
| 0.437 μg/mL | researchgate.net | |
| Solution Stability | Stable for at least 2 days at ambient temperature | scispace.comresearchgate.net |
Application in In Vitro Transdermal Diffusion Studies
Validated HPLC-UV methods are essential for quantifying Pizotifen malate (B86768) in samples generated from in vitro transdermal diffusion studies. researchgate.netresearchgate.netebi.ac.ukebi.ac.uknih.gov These studies are crucial for evaluating the potential of Pizotifen to be delivered through the skin. The developed analytical methods allow for the simple, rapid, accurate, and precise determination of Pizotifen that has permeated through a skin sample into a receptor compartment. researchgate.netresearchgate.netnih.gov The high sensitivity of these methods, with low limits of detection and quantification, is particularly important for measuring the typically low concentrations of the drug in such experiments. researchgate.netresearchgate.net
Spectrofluorimetric Approaches
In addition to HPLC, spectrofluorimetric methods offer a sensitive alternative for the detection of Pizotifen.
Photo-Induced Electron Transfer (PET) Inhibition-Based Detection
A novel spectrofluorimetric approach for the detection of Pizotifen malate relies on the principle of photo-induced electron transfer (PET) inhibition. nih.govresearchgate.net In this method, the Pizotifen molecule, under acidic conditions created by acetic acid, exhibits a bright fluorescent intensity. nih.govresearchgate.net This enhanced fluorescence is due to the inhibition of the PET process within the molecule. nih.govresearchgate.net
This technique has been shown to be highly sensitive, with a linear detection range for Pizotifen from 100 to 700 ng/mL. nih.govresearchgate.net The method boasts impressive detection and quantification limits of 30.95 ng/mL and 93.78 ng/mL, respectively. nih.govresearchgate.net This sensitive and green analytical method has been successfully applied to determine the homogeneity of Pizotifen content in tablets and for its detection in spiked human plasma samples without interference. nih.govresearchgate.net Another spectrofluorimetric method involves the reaction of Pizotifen with a citric acid/acetic anhydride (B1165640) system, with the resulting fluorescence measured at 485 nm after excitation at 385 nm, showing linearity in the 0.3 - 6 μg/ml range. researchgate.net
Table 3: Spectrofluorimetric Method for Pizotifen Detection
| Principle | Reagent/Condition | Excitation (nm) | Emission (nm) | Linearity Range | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|---|
| PET Inhibition | 2.0 M Acetic Acid | - | - | 100 - 700 ng/mL | 30.95 | 93.78 | nih.govresearchgate.net |
| Reaction | Citric acid/acetic anhydride | 385 | 485 | 0.3 - 6 μg/mL | - | - | researchgate.net |
Green Chemistry Principles in Analytical Method Development
In recent years, the principles of green analytical chemistry have been increasingly applied to the development of methods for pharmaceutical analysis, aiming to reduce the environmental impact and improve operator safety. These principles focus on minimizing solvent and reagent consumption, reducing waste, and using less toxic substances.
A sustainable and green spectrofluorimetric method for the detection of Pizotifen malate has been developed, highlighting the application of these principles. nih.gov This method is based on the inhibition of the photo-induced electron transfer (PET) process of the Pizotifen molecule, which results in a significant increase in its native fluorescence. nih.govresearchgate.net The acidification of the medium with 2.0 M acetic acid is a key step in causing this PET inhibition. nih.gov This approach is notable for its use of a greener solvent (acetic acid) compared to more hazardous organic solvents often used in other methods. nih.govresearchgate.net
The greenness of this spectrofluorimetric method was formally evaluated, confirming its alignment with sustainable practices. nih.gov This method successfully quantified Pizotifen in tablets and spiked human plasma, demonstrating its sensitivity and accuracy without interference from excipients. nih.govresearchgate.net The development of such methods represents a move towards more environmentally responsible analytical practices in the pharmaceutical industry. ajol.info
Other Spectroscopic and Chromatographic Techniques
Beyond green methods, a range of other sophisticated spectroscopic and chromatographic techniques have been established for the analysis of Pizotifen.
Spectroscopic Methods
Visible spectrophotometry offers a cost-effective and accessible alternative to more complex techniques. ajol.info Several spectrophotometric methods for Pizotifen determination have been developed:
Oxidative Coupling Reactions: One set of methods involves the oxidation of Pizotifen with an excess of N-bromosuccinimide (NBS) in an acidic medium. The unreacted NBS is then determined by reacting it with dyes such as methyl orange, amaranth, or indigo (B80030) carmine, with the absorbance measured at 522 nm, 507 nm, and 610 nm, respectively. researchgate.net
Charge-Transfer Complexation: Another approach is based on the reaction of Pizotifen as an 'n' electron donor with π-acceptors like chloranilic acid (p-CLA) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). This reaction forms highly colored radical anion species that can be quantified spectrophotometrically at 533 nm for p-CLA and 839 nm for TCNQ. ajol.info
Derivative Spectrophotometry: First-derivative (D1) spectrophotometry has also been employed for the determination of Pizotifen, offering enhanced resolution and selectivity. researchgate.net
Spectrofluorimetry: In addition to the green method mentioned, other spectrofluorimetric methods have been developed. One involves treating the drug with concentrated sulfuric acid, which forms a fluorescent product. researchgate.net Another method is based on the reaction between formaldehyde (B43269) and Pizotifen in the presence of concentrated sulfuric acid to form a colored chromophore measured at 480 nm. researchgate.net
The table below summarizes the characteristics of various spectrophotometric methods.
| Method Type | Reagents | Detection Wavelength (λmax) | Linearity Range (µg/mL) | Reference |
| Spectrophotometry (Charge-Transfer) | Chloranilic acid (p-CLA) | 533 nm | 10-160 | ajol.info |
| Spectrophotometry (Charge-Transfer) | 7,7,8,8-tetracyanoquinodimethane (TCNQ) | 839 nm | 2.0-20 | ajol.info |
| Spectrophotometry (Oxidative Coupling) | N-bromosuccinimide, Methyl Orange | 522 nm | Not Specified | researchgate.net |
| Spectrophotometry (Oxidative Coupling) | N-bromosuccinimide, Amaranth | 507 nm | Not Specified | researchgate.net |
| Spectrophotometry (Oxidative Coupling) | N-bromosuccinimide, Indigo Carmine | 610 nm | Not Specified | researchgate.net |
| Spectrofluorimetry (PET Inhibition) | Acetic Acid | Not Specified | 0.1-0.7 | nih.gov |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely reported technique for the analysis of Pizotifen due to its high precision, accuracy, and sensitivity. ajol.info These methods are suitable for quantifying Pizotifen in bulk drug, various pharmaceutical dosage forms like tablets and syrups, and for studying its stability. aphrc.orgnih.gov
Key features of the developed HPLC methods include:
Stationary Phase: The most commonly used stationary phase is a C18 column. researchgate.netnih.govscispace.com
Mobile Phase: Various mobile phase compositions have been optimized. A common combination is acetonitrile and a buffer, such as acetate buffer (pH 7.0) or potassium dihydrogenophosphate (pH 3.5). researchgate.netaphrc.orgnih.gov A mixture of methanol and acetonitrile is also frequently used. scispace.comresearchgate.net
Detection: Ultraviolet (UV) detection is typically employed, with wavelengths ranging from 220 nm to 254 nm. researchgate.netaphrc.orgnih.govscispace.com
Validation: These methods have been rigorously validated according to International Council for Harmonisation (ICH) guidelines, confirming their linearity, precision, accuracy, specificity, and robustness. nih.govscispace.comresearchgate.net
A stability-indicating HPLC method was developed to simultaneously determine Pizotifen along with preservatives like methylparaben and propylparaben (B1679720) in syrup formulations. aphrc.org This study found that Pizotifen is susceptible to degradation under oxidative conditions. aphrc.org
The following table provides a comparative overview of published RP-HPLC methods for Pizotifen determination.
| Mobile Phase | Column | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range (mg/mL) | Reference |
| Acetonitrile : Acetate Buffer pH 7.0 (60:40) | C18 ODS | 2.0 | 231 | 2.838 | 0.0020-0.0300 | nih.gov |
| Methanol : Acetonitrile (10:90 v/v) | Chromosil C18 | 1.0 | 230 | 2.019 | Not Specified | scispace.comresearchgate.net |
| Acetonitrile, Tetrahydrofuran, Potassium Dihydrogenophosphate (pH 3.5) | Waters X-terra RP18 | 1.0 | 220 | <14 (for all compounds) | Not Specified | aphrc.org |
| Not Specified | Kromasil® C18 | Not Specified | 254 | Not Specified | 0.00024-0.024 | researchgate.netnih.gov |
Theoretical and Computational Research on Pizotifen
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule, such as Pizotifen (B1678498), to a macromolecular target, typically a protein receptor.
Studies have utilized molecular docking to investigate the interaction of Pizotifen with various receptors, particularly within the serotonergic and GABAergic systems. In research focused on identifying anxiolytic compounds from natural sources, Pizotifen was used as a reference antagonist in docking simulations to understand the interaction of novel alkaloids with serotonin (B10506) and GABA receptors. nih.gov For example, in a study on alkaloids from Griffinia species, molecular docking suggested that certain compounds had a high affinity for both GABAergic and serotonergic receptors, an interaction that could be reversed by Pizotifen, indicating a shared binding mechanism. nih.gov
Another study investigating the neuropharmacological potential of Mimosa tenuiflora used Pizotifen as a serotonergic antagonist to probe the mechanism of action of the plant's extracts. patsnap.com Molecular docking simulations were performed on the major compound, Benzyloxyamine, with serotonergic and GABAergic receptors, further elucidating the pathways that Pizotifen antagonizes. patsnap.com These simulations help to confirm that the anxiolytic and antidepressant-like effects of the tested compounds were mediated through these receptor systems. patsnap.com
| Study Focus | Target Receptors | Role of Pizotifen in Simulation | Key Findings | Reference |
| Anxiolytic Alkaloids from Griffinia | GABAergic and Serotonergic Receptors | Reference antagonist | Pre-treatment with pizotifen reversed the anxiolytic effect of the alkaloids, suggesting interaction at the serotonergic receptor. | nih.gov |
| Neuropharmacology of Mimosa tenuiflora | GABAergic and Serotonergic Receptors | Specific antagonist for mechanism evaluation | The antidepressant effect of the extract was reversed by serotonergic antagonists like pizotifen. | patsnap.com |
| Design of Leishmania donovani Inhibitors | 24-Sterol Methyltransferase | Structural analogue reference | Pizotifen was mentioned as a structurally related tricyclic compound to illustrate how structural modifications can confer specific therapeutic benefits. | frontiersin.org |
In Silico Evaluation of Pharmacokinetic Properties
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are computational tools used to predict the pharmacokinetic properties of a drug candidate. These predictions are valuable for optimizing drug-like characteristics early in the discovery process.
General in silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, have been developed to predict key pharmacokinetic parameters like plasma protein binding (PPB). nih.gov The goal of these models is to provide reliable predictions that reduce the need for extensive experimental assays. nih.gov The confidence in these predictions is often measured by statistical metrics like Q2 (correlation between measured and predicted values in cross-validation), with modern models achieving higher accuracy for parameters like fraction absorbed (fabs), in vivo dissolution (fdiss), and unbound fraction (fu). biorxiv.org
For Pizotifen specifically, pharmacokinetic data obtained from experimental studies provide a basis for computational modeling. It is known to be almost completely absorbed (around 80%) after oral administration. hres.ca Pizotifen is extensively metabolized in the liver, primarily through N-glucuronidation. drugbank.commedsafe.govt.nz Its main metabolite, the N-glucuronide conjugate, accounts for a significant portion of the compound in plasma and urine. hres.cadrugbank.com The elimination half-life for both Pizotifen and its primary metabolite is approximately 23 hours. drugbank.commedsafe.govt.nz A key characteristic is its high plasma protein binding, which is over 90%. hres.cadrugbank.com
| Pharmacokinetic Parameter | Reported Value/Characteristic | Source |
| Absorption | ||
| Bioavailability | 78% | hres.ca |
| Absorption Half-life | 0.5 to 0.8 hours | hres.ca |
| Distribution | ||
| Plasma Protein Binding | > 90% | hres.cadrugbank.com |
| Distribution Volume | 833 L | hres.ca |
| Metabolism | ||
| Site | Extensively in the liver | drugbank.commedsafe.govt.nz |
| Primary Pathway | N-glucuronidation | hres.cadrugbank.com |
| Main Metabolite | N-glucuronide conjugate | hres.cadrugbank.com |
| Excretion | ||
| Unchanged in Urine | < 1% | hres.cadrugbank.com |
| As Metabolites in Urine | up to 55% | hres.cadrugbank.com |
| In Feces | ~33% | drugbank.com |
| Elimination | ||
| Elimination Half-life | ~23 hours | hres.cadrugbank.com |
Receptor Binding Models and Simulations
Receptor binding models and simulations are used to understand the affinity and interaction of a ligand with its receptor targets. These models can range from pharmacophore mapping to more complex molecular dynamics simulations.
A significant computational study developed a three-dimensional steric molecular model for the 5-hydroxytryptamine3 (5-HT3) receptor pharmacophore based on the properties of 19 known potent ligands. nih.gov This model defined nine specific steric criteria necessary for high-affinity binding. nih.gov When Pizotifen was evaluated against this model, it was found to meet all nine criteria, predicting it would be active at the 5-HT3 receptor. nih.gov Subsequent radioligand binding assays confirmed this prediction, determining a binding affinity (Ki) value of 42 ± 10 nM for Pizotifen at the 5-HT3 receptor. nih.gov
Pizotifen is known for its broad receptor binding profile, interacting with over 30 different receptors. nih.gov It is a potent antagonist of 5-HT2 receptors and also shows a high affinity for the 5-HT1C binding site. drugbank.comselleckchem.comabmole.com Beyond the serotonin system, it also binds to histamine (B1213489) H1, dopamine (B1211576), and adrenergic (α1 and α2) receptors. drugbank.com Further studies have shown it acts as a partial agonist at the 5-HT1A receptor. nih.gov
Molecular mechanical modeling (MM+) has also been used to study the inclusion complexation of Pizotifen with cyclodextrins. researchgate.net These simulations indicated a multimodal inclusion, where the methylpiperadine, thiophene (B33073), and phenyl parts of the Pizotifen molecule could insert into the cyclodextrin (B1172386) cavity. researchgate.net
| Receptor/Binding Partner | Binding Affinity (Ki) / Activity | Model/Simulation Type | Reference |
| 5-HT3 | 42 ± 10 nM | 3D Steric Molecular Model | nih.gov |
| 5-HT2A | Antagonist | In vitro binding/functional assays | selleckchem.com |
| 5-HT1A | Partial Agonist | In vitro binding/functional assays | nih.gov |
| 5-HT1C | High Affinity | In vitro binding assays | selleckchem.comabmole.com |
| Histamine H1 | Antagonist | In vivo and in vitro studies | drugbank.com |
| Dopamine Receptors | Binds | In vivo and in vitro studies | drugbank.com |
| Adrenergic Receptors (α1, α2) | Binds | In vivo and in vitro studies | drugbank.com |
| Cyclodextrins (β-CD) | Complex formation | Molecular Mechanical Modeling (MM+) | researchgate.net |
Emerging Research Areas and Future Directions
Potential Repurposing in Neurological Disorders Beyond Migraine
While primarily known for its role in preventing migraines, pizotifen's broad pharmacological profile has prompted investigations into its efficacy in other neurological conditions. drugbank.comnih.gov Its use in the management of cluster headaches, a severe and debilitating headache disorder, is recognized. wikipedia.orgpatient.infomedicines.org.ukpatsnap.comhealthify.nz Beyond headache, early preliminary research has explored its potential in movement disorders. A study investigating the effects of pizotifen (B1678498) on parkinsonian tremor reported a significant reduction in tremor in a subset of patients. nih.gov The study was based on the hypothesis of an agonistic action of pizotifen in relation to serotonin (B10506), as reduced serotonin levels in the striatum are associated with parkinsonian tremor. nih.gov
In a mouse model of Huntington's disease, pizotifen treatment was associated with improved motor performance on the rotarod test, an increase in the protein DARPP-32, and restoration of the striatal area. drugbank.com However, it is not yet established if these effects translate to human patients. drugbank.com The potential for pizotifen in treating essential tremor has also been considered, although specific research findings are limited. webmd.compharmac.govt.nz
Investigation of Antidepressant Effects Independent of Antimigraine Action
Numerous studies have highlighted the potential antidepressant effects of pizotifen, which appear to be separate from its antimigraine properties. drugbank.comnih.govannapurnapharmacy.compharmaoffer.comchemicalbook.in It has been suggested that pizotifen may function in a manner similar to classic tricyclic antidepressants, although its complete mechanism of action as an antidepressant is not yet fully understood. drugbank.comnih.govannapurnapharmacy.compharmaoffer.com Animal studies have shown that pizotifen is more active than imipramine (B1671792) and amitriptyline (B1667244) in antagonizing tetrabenazine-induced depression in rats. paladin-pharma.com
Clinical observations support these findings. In a double-blind clinical study involving patients with mild to moderate depression, treatment with pizotifen resulted in clinical improvement of depressive symptoms. drugbank.comnih.govpharmaoffer.comchemicalbook.in This suggests a potential dual benefit for patients who experience both migraines and depression. drugbank.comnih.govpharmaoffer.comchemicalbook.in The antidepressant properties of pizotifen, along with cyproheptadine (B85728), have been linked to their activity as 5-HT₂A receptor antagonists. plos.org
Research in Psychiatric Applications (e.g., Anxiety, Depression)
The potential psychiatric applications of pizotifen extend to anxiety disorders. wikipedia.orgchemimpex.com Its use for treating anxiety and social phobia has been proposed. wikipedia.org Rare psychiatric side effects such as anxiety and depression have been reported, which may paradoxically suggest its activity on relevant neurochemical pathways. mims.com Withdrawal symptoms following the abrupt cessation of pizotifen can include depression and anxiety, further indicating its influence on mood and affect. wikipedia.orgmedsafe.govt.nz
A clinical trial is currently active and recruiting to compare the efficacy of escitalopram (B1671245) monotherapy with escitalopram in combination with pizotifen for depressive disorder. patsnap.com Another completed trial investigated the use of pizotifen alongside propranolol (B1214883) for preventing migraines in children, which may provide further insights into its broader neuropsychiatric effects. patsnap.com
Anti-Tumor Properties Research
Recent research has uncovered potential anti-tumor properties of pizotifen, particularly in the context of gastric cancer. nih.govresearchgate.netspandidos-publications.com Studies have shown that pizotifen can inhibit the viability, migration, and invasion of gastric cancer cell lines in a dose-dependent manner, while also inducing apoptosis (programmed cell death). nih.govresearchgate.netspandidos-publications.com
The proposed mechanism for these anti-cancer effects involves the inhibition of the Wnt/β-catenin signaling pathway. nih.govresearchgate.netspandidos-publications.com Western blot analysis demonstrated that pizotifen treatment blocked the expression of key proteins in this pathway, including Wnt3a, β-catenin, and N-cadherin, while increasing the expression of E-cadherin. nih.govresearchgate.net The activation of the Wnt pathway with a pharmacological activator was shown to partially reverse the inhibitory effects of pizotifen on cancer cell migration and invasion. nih.govresearchgate.net
Furthermore, a novel screening concept using zebrafish gastrulation identified pizotifen as a potential suppressor of metastasis. elifesciences.orgbiorxiv.org Pizotifen, an antagonist for the serotonin receptor 2C (HTR2C), was found to interrupt the developmental process of epiboly in zebrafish embryos. elifesciences.orgbiorxiv.org This finding led to the investigation of its anti-metastatic potential, as HTR2C was found to be highly expressed in metastatic cancer cell lines. biorxiv.org Pharmacological and genetic inhibition of HTR2C was shown to suppress metastatic progression in a mouse model. elifesciences.orgbiorxiv.org
Table 1: Investigated Anti-Tumor Effects of Pizotifen
| Cancer Type | Cell Lines/Model | Observed Effects | Proposed Mechanism of Action |
|---|---|---|---|
| Gastric Cancer | MNK45 and AGS cells | Inhibited cell viability, migration, and invasion; Induced apoptosis | Inhibition of the Wnt/β-catenin-EMT signaling pathway |
| Metastatic Cancer | Zebrafish xenotransplantation model; Mouse model | Suppressed metastatic dissemination and progression | Inhibition of HTR2C, leading to inhibition of Wnt-signaling and mesenchymal to epithelial transition (MET) |
Advanced Analytical Techniques for Enhanced Detection and Quantification
The development of sensitive and accurate analytical methods is crucial for pharmacokinetic studies and therapeutic drug monitoring. Several advanced techniques have been established for the detection and quantification of pizotifen.
A novel spectrofluorimetric method has been developed for detecting pizotifen maleate (B1232345) in tablets and human plasma. researchgate.net This method is based on the inhibition of the pizotifen molecule's photoinduced electron transfer (PET) in an acidified environment, which results in a bright fluorescent intensity. researchgate.net The technique has a detection range of 100 to 700 ng/mL, with detection and quantification limits of 30.95 and 93.78 ng/mL, respectively. researchgate.net
Spectrophotometric methods have also been described, utilizing the reaction of pizotifen with π-acceptors like p-chloranilic acid (p-CLA) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to form colored radical anions. ajol.info These methods have been validated according to ICH guidelines and show good accuracy and precision. ajol.info
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another validated method for the quantitative analysis of pizotifen malate (B86768). researchgate.net This method has been used for in vitro transdermal diffusion studies and has a linear concentration range between 0.24 and 24.0 µg/mL, with a limit of detection of 0.02 µg/mL and a limit of quantification of 0.07 µg/mL. researchgate.net Additionally, liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the precise measurement of pizotifen in human plasma, often using it as an internal standard for the analysis of other drugs. mdpi.com
Table 2: Advanced Analytical Techniques for Pizotifen
| Technique | Matrix | Detection/Quantification Limits | Linear Range |
|---|---|---|---|
| Spectrofluorimetry (PET inhibition) | Tablets, Human Plasma | LOD: 30.95 ng/mL, LOQ: 93.78 ng/mL | 100 - 700 ng/mL |
| Spectrophotometry (with p-CLA) | Pure form, Tablets | LOQ: 9.43 µg/mL | 10 - 160 µg/mL |
| Spectrophotometry (with TCNQ) | Pure form, Tablets | LOQ: 1.80 µg/mL | 2.0 - 20 µg/mL |
| HPLC-UV | Samples from transdermal diffusion studies | LOD: 0.02 µg/mL, LOQ: 0.07 µg/mL | 0.24 - 24.0 µg/mL |
Exploration of Drug Interactions and Polypharmacy in Preclinical Models
As with any medication, understanding the potential for drug interactions is critical. Pizotifen is extensively metabolized in the liver, primarily through N-glucuronidation. drugbank.compaladin-pharma.commedsafe.govt.nz This suggests that co-administration with other drugs that undergo exclusive glucuronidation could potentially increase plasma concentrations of pizotifen. paladin-pharma.commedsafe.govt.nz The central nervous system depressant effects of sedatives, hypnotics, antihistamines, and alcohol may be enhanced when taken concomitantly with pizotifen. paladin-pharma.commedsafe.govt.nzhres.ca
Preclinical repeat-dose toxicity studies have been conducted in rats and dogs for up to two years. medsafe.govt.nz In rats, the target organs for toxicity were identified as the liver, kidney, and possibly the thyroid. medsafe.govt.nz In dogs, the target organs were the liver, thyroid, and spleen. medsafe.govt.nz The no-observed-effect level (NOEL) in both species was determined to be 3 mg/kg. medsafe.govt.nz
In a zebrafish model used for screening anti-metastasis drugs, pizotifen was identified from a library of 1280 FDA-approved drugs. biorxiv.org This type of high-throughput screening in preclinical models can help to identify both therapeutic potential and potential off-target effects relevant to polypharmacy. biorxiv.org The concept of the Drug Burden Index, a pharmacological model to calculate an individual's total exposure to anticholinergic and sedative medications, is relevant for understanding the cumulative effects of drugs like pizotifen, especially in frail older adults. nih.gov
Development of More Selective Receptor Modulators based on Pizotifen Scaffold
The development of more selective receptor modulators is a key area of modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target side effects. physiology.orgnih.gov While specific research on developing new modulators directly from the pizotifen scaffold is not extensively detailed in the provided search results, the principle is well-established in medicinal chemistry. nih.govgoogle.com Pizotifen itself is a non-selective agent, binding to serotonin, dopamine (B1211576), adrenergic, and histamine (B1213489) receptors. wikipedia.organnapurnapharmacy.com
The tricyclic structure of pizotifen serves as a chemical scaffold that could potentially be modified to create derivatives with higher selectivity for specific receptor subtypes, such as the 5-HT₂A or 5-HT₂C receptors. nih.govwikipedia.org By understanding the structure-activity relationships of the pizotifen molecule, medicinal chemists can design new compounds that retain the desired therapeutic action (e.g., antidepressant or anti-tumor effects) while reducing the affinity for receptors associated with unwanted side effects. nih.gov This approach has been successfully applied to other drug classes, such as selective androgen receptor modulators (SARMs) and selective estrogen receptor modulators (SERMs), where scaffold modifications have led to compounds with improved tissue selectivity and safety profiles. nih.govnih.govgoogle.com
Understanding Long-term Pharmacological Effects and Potential for Tolerance
Prolonged administration of Pizotifen(1+) has been a subject of clinical observation, revealing several long-term pharmacological effects and the potential for the development of tolerance. One of the notable effects of long-term Pizotifen(1+) use is the stimulation of appetite, which can lead to significant weight gain. pharmacompass.com This effect is thought to be due to the drug's action at a metabolic level rather than direct stimulation of the appetite center. drugbank.comannapurnapharmacy.com
Clinical experience and some studies have indicated that a number of patients may develop tolerance to the therapeutic effects of Pizotifen(1+) with extended use. drugbank.comannapurnapharmacy.comwikipedia.orgselleckchem.com In such cases, an increase in dosage may be required to maintain its efficacy. wikipedia.org
Long-term studies, with follow-ups of up to 15 months, have been conducted to assess the safety and continued efficacy of Pizotifen(1+). These studies have generally indicated an absence of serious toxicity with prolonged treatment. medchemexpress.com However, abrupt cessation of Pizotifen(1+) after long-term use has been associated with withdrawal symptoms, including depression, tremor, nausea, anxiety, malaise, dizziness, and sleep disorders. wikipedia.orgihs-headache.org Therefore, a gradual withdrawal of the medication is recommended. wikipedia.orgihs-headache.org Monitoring of liver function tests may also be considered during prolonged use. nih.gov
Comparative Pharmacological Profiling with Related Compounds (e.g., Cyproheptadine, Methysergide, Clozapine)
Pizotifen(1+) shares structural and pharmacological similarities with other compounds, particularly other serotonin antagonists and tricyclic agents. A comparative analysis of its pharmacological profile with related drugs such as Cyproheptadine, Methysergide, and Clozapine (B1669256) provides valuable insights into its mechanism of action and therapeutic applications.
Pizotifen(1+) is structurally a benzocycloheptathiophene derivative and is closely related to the antihistamine and serotonin antagonist, Cyproheptadine . drugbank.comannapurnapharmacy.comtaylorandfrancis.com Both Pizotifen(1+) and Cyproheptadine are potent 5-HT2 receptor antagonists and also exhibit antihistaminic and anticholinergic properties. nih.govpatsnap.com Research has shown that both compounds can inhibit serotonin-enhanced platelet aggregation. medchemexpress.comresearchgate.net In a study assessing effects on central muscarinic receptors, Pizotifen(1+) was found to be slightly less active at antagonizing IP1 formation compared to blocking muscarinic autoreceptors, while Cyproheptadine was equally active at both. nih.gov
Methysergide , another ergot alkaloid used in migraine prophylaxis, is also a potent 5-HT2 receptor antagonist. ihs-headache.orgnih.gov Comparative trials have shown that Pizotifen(1+) and Methysergide have comparable efficacy in migraine prevention. ihs-headache.orgresearchgate.net However, Pizotifen(1+) is often preferred due to a lower incidence and severity of adverse effects compared to Methysergide. nih.gov While both are 5-HT2 receptor antagonists, Methysergide also has affinity for 5-HT1 receptors. bmj.com In animal studies, Pizotifen(1+) tended to potentiate external carotid responses to serotonin, whereas Methysergide reduced them. nih.gov
Clozapine , an atypical antipsychotic, shares the property of being a non-selective monoamine receptor antagonist with Pizotifen(1+) and Cyproheptadine. wikipedia.org In animal discrimination tests, compounds with antagonist activity at both 5-HT1C and 5-HT2 receptors, such as Pizotifen(1+) and Cyproheptadine, produced discriminative stimulus effects similar to Clozapine. nih.gov All three drugs bind to a variety of receptors including serotonin, dopamine, histamine, and adrenergic receptors. wikipedia.orgnih.govdrugbank.com However, their binding affinities and resulting clinical effects differ significantly. For instance, while Pizotifen(1+) has some affinity for dopamine receptors, Clozapine's antipsychotic action is primarily mediated through its potent antagonism of D2 and 5-HT2A receptors. drugbank.comaap.org
| Compound | Primary Receptor Targets | Key Pharmacological Similarities with Pizotifen(1+) | Key Pharmacological Differences from Pizotifen(1+) |
|---|---|---|---|
| Cyproheptadine | 5-HT2, H1, Muscarinic | Potent 5-HT2 and H1 antagonist; structural similarity; anticholinergic effects. drugbank.comnih.govtaylorandfrancis.compatsnap.com | Differing relative activity at muscarinic autoreceptors vs. postsynaptic receptors. nih.gov |
| Methysergide | 5-HT2, 5-HT1 | Potent 5-HT2 receptor antagonist; used for migraine prophylaxis. ihs-headache.orgnih.gov | Also a 5-HT1 receptor agonist/antagonist; different effects on carotid responses to serotonin. bmj.comnih.gov |
| Clozapine | D2, 5-HT2A, Muscarinic, Adrenergic, H1 | Broad, non-selective monoamine receptor antagonism; 5-HT2 antagonist properties. wikipedia.orgnih.gov | Primary use as an antipsychotic; more potent D2 receptor antagonist. drugbank.comaap.org |
Neurochemical Effects and Neurotransmitter Modulation
The pharmacological actions of Pizotifen(1+) are rooted in its complex interaction with multiple neurotransmitter systems. Its primary mechanism is characterized by a broad antagonist profile at serotonin (5-hydroxytryptamine, 5-HT) receptors.
Pizotifen(1+) is a potent antagonist of the 5-HT2 receptor family, with high affinity for the 5-HT2A and 5-HT2C subtypes. selleckchem.commedchemexpress.compatsnap.com This antagonism is believed to be central to its therapeutic effects, as it blocks the actions of serotonin, which is implicated in the pathophysiology of migraine through its effects on cranial blood vessels and platelet aggregation. annapurnapharmacy.combmj.com By blocking 5-HT2 receptors, Pizotifen(1+) can attenuate serotonin-induced cranial vasoconstriction and the permeability-increasing effects of serotonin. annapurnapharmacy.compatsnap.com
In addition to its strong anti-serotonergic activity, Pizotifen(1+) is also a potent histamine H1 receptor antagonist. drugbank.compatsnap.com This action contributes to some of its side effects, such as sedation. bmj.com The compound also exhibits weak anticholinergic (muscarinic antagonist) properties. drugbank.comannapurnapharmacy.compatsnap.com
Pizotifen(1+) also interacts with other neurotransmitter systems. It binds to α1- and α2-adrenergic receptors and dopamine receptors, although its affinity for these is generally lower than for serotonin and histamine receptors. drugbank.comannapurnapharmacy.com Some research suggests that Pizotifen(1+) may also inhibit the reuptake of serotonin by blood platelets, which could affect vascular tone. drugbank.comannapurnapharmacy.com Furthermore, one study indicated that Pizotifen(1+) can increase the accumulation of 5-hydroxytryptophan (B29612) in the brain, suggesting it may influence the synthesis of serotonin. nih.gov This multifaceted receptor-binding profile underscores its complex neurochemical effects and its ability to modulate various neurotransmitter pathways simultaneously. patsnap.com
| Neurotransmitter System | Receptor/Transporter | Effect of Pizotifen(1+) | Reference |
|---|---|---|---|
| Serotonergic | 5-HT2A, 5-HT2C | Potent Antagonist | selleckchem.compatsnap.com |
| 5-HT1C | High Affinity Antagonist | medchemexpress.comnih.gov | |
| Serotonin Transporter (SERT) | Inhibition (in platelets) | drugbank.comannapurnapharmacy.com | |
| Histaminergic | H1 | Potent Antagonist | drugbank.compatsnap.com |
| Cholinergic | Muscarinic | Weak Antagonist | drugbank.comannapurnapharmacy.com |
| Adrenergic | α1, α2 | Binding/Antagonism | drugbank.comannapurnapharmacy.com |
| Dopaminergic | Dopamine Receptors | Binding | drugbank.comannapurnapharmacy.com |
Q & A
Q. What protocols enhance reproducibility in synthesizing Pizotifen(1+) derivatives?
- Methodological Answer :
- Step-by-Step Documentation : Publish detailed synthetic routes (reactant ratios, catalyst loading) in supplementary files.
- Open-Source Validation : Share NMR spectra and crystallographic data via CCDC or PubChem.
- Peer Review : Pre-register synthetic methods on platforms like ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
